molecular formula C20H35N3O4 B3116508 Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2170811-36-4

Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B3116508
CAS No.: 2170811-36-4
M. Wt: 381.5 g/mol
InChI Key: BOAWSIPWPIUQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWSIPWPIUQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate apart is its specific combination of functional groups and its highly strained bicyclic structure, which provides unique reactivity and potential for diverse applications.

Biological Activity

Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic framework that contributes to its reactivity and biological properties. Its chemical formula is C20H35N3O4C_{20}H_{35}N_{3}O_{4} with a molecular weight of 393.5 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The unique bicyclic structure enhances its binding affinity to target proteins, leading to modulation of their activity. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antiviral Activity : Preliminary studies suggest that it may interfere with viral replication mechanisms.
  • Induction of Apoptosis : Evidence indicates that it may promote programmed cell death in certain cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntiviralPotentially inhibits viral replication through interaction with viral enzymes.
AnticancerInduces apoptosis in cancer cells by modulating signaling pathways.
Enzyme InhibitionInhibits specific enzymes, affecting metabolic processes in cells.
Protein BindingBinds to proteins, altering their function and cellular interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Studies : Research indicates that the compound exhibits significant antiviral properties against various viruses by disrupting their replication cycles (source: PubChem) .
  • Cancer Cell Line Testing : In vitro studies demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells (source: DrugBank) .
  • Enzyme Interaction Studies : The compound has been shown to inhibit key metabolic enzymes involved in the biosynthesis of nucleotides, suggesting potential applications in cancer treatment (source: RCSB PDB) .

Comparison with Similar Compounds

When compared to other bicyclic compounds, this compound stands out due to its specific combination of functional groups that enhance its reactivity and biological efficacy.

Compound Key Features
Bicyclo[2.1.1]hexaneSimilar structure but less reactivity due to fewer functional groups.
tert-Butyl EstersCommonly used in organic synthesis but lack the biological specificity found in this compound.

Q & A

Q. Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl protons at δ ~1.2 ppm, methyl ester at δ ~3.6 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 504.665 g/mol as per ).

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for non-polar intermediates. Polar derivatives may require reverse-phase HPLC .
  • Crystallization : For stereoisomer separation, chiral stationary phases or diastereomeric salt formation (e.g., using tartaric acid derivatives) are effective .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric excess?

Q. Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reaction times and reagent ratios .
  • Catalyst Selection : Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) enhance enantioselectivity in carbamoylation steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Advanced: How do computational methods aid in predicting the compound’s reactivity or stability?

  • Reaction Path Analysis : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for cyclization steps .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in solvents like DMSO or THF, guiding formulation studies .
  • Degradation Pathways : Molecular dynamics simulations predict hydrolytic stability of the methyl ester under physiological conditions .

Advanced: What analytical strategies resolve contradictions in stereochemical assignments?

Case Study : Conflicting NOESY and X-ray data for bicyclic systems can arise due to conformational flexibility.

  • Dynamic NMR : Measure coalescence temperatures to assess ring-flipping barriers in the azabicyclo core .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to confirm absolute configuration .
  • Crystallography : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities (e.g., as in for a related Cr(III) complex).

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Protocol :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h, then analyze by LC-MS for degradation products (e.g., tert-butyl urea or carboxylic acid derivatives) .
    • Oxidative Stress : Expose to 3% H2_2O2_2 and monitor peroxide adducts via HRMS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

Advanced: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Screen against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates. The bicyclic scaffold may mimic transition-state inhibitors .
  • Membrane Permeability : Perform PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values .

Advanced: How can process-scale synthesis address challenges like exothermicity or solvent waste?

  • Flow Chemistry : Continuous flow reactors improve heat dissipation during exothermic steps (e.g., cyclization) and reduce solvent volumes .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, recyclable alternatives .
  • Membrane Separation : Integrate nanofiltration to recover catalysts (e.g., Pd/C) and reduce metal leaching .

Advanced: What statistical approaches reconcile contradictory bioactivity data across assays?

  • Multivariate Analysis : Principal component analysis (PCA) identifies outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
  • Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity and derive consensus IC50_{50} values .

Advanced: How are isotopic labeling strategies employed to study metabolic pathways?

  • 13C^{13}C-Labeling : Introduce 13C^{13}C at the methyl ester or tert-butyl group to track metabolites via LC-MS/MS in hepatocyte incubations .
  • Stable Isotope Tracing : Use 15N^{15}N-labeled analogs to monitor urea formation during in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.